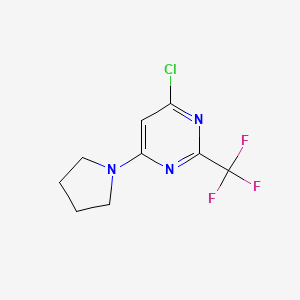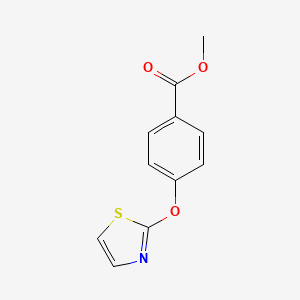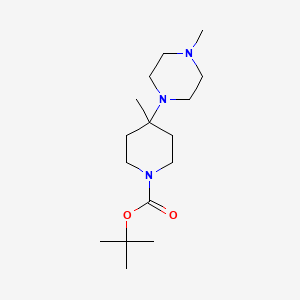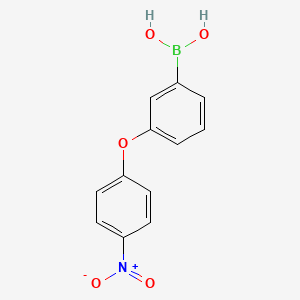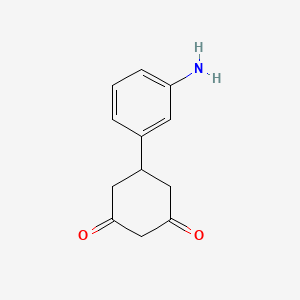
5-(3-Aminophenyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
5-(3-Aminophenyl)cyclohexane-1,3-dione is a chemical compound . It is a derivative of 1,3-cyclohexanedione , which is a colorless compound that occurs naturally . The compound exists mainly as the enol tautomer .
Synthesis Analysis
The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea. This is carried out in aqueous media under ultrasound, yielding high product yields.Molecular Structure Analysis
The molecular formula of 5-(3-Aminophenyl)cyclohexane-1,3-dione is C12H13NO2 . It is a derivative of cyclohexanedione, which is a versatile scaffold for synthesizing a variety of organic molecules.Chemical Reactions Analysis
1,3-Cyclohexanedione, the parent compound of 5-(3-Aminophenyl)cyclohexane-1,3-dione, reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 . Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Aminophenyl)cyclohexane-1,3-dione include its molecular weight, which is 203.24 g/mol . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-(3-Aminophenyl)cyclohexane-1,3-dione is used in the synthesis of various heterocyclic compounds. These compounds, including trifluoromethyl groups, are vital for the development of organic and heterocyclic compounds with potential applications in various fields (Fadeyi & Okoro, 2008).
Stabilizer for Propellants
It serves as a stabilizer for double-base propellants, demonstrating effectiveness in stability tests. This application is crucial in the field of materials science, particularly in the development of stable and efficient propellant systems (Soliman & El-damaty, 1984).
Structural Studies and Crystallography
The compound is involved in structural studies and crystallography, aiding in understanding molecular structures through techniques like X-ray crystallography. This helps in the detailed analysis of molecular configurations and interactions (Barakat et al., 2016).
Precursor for Bioactive Molecules
It acts as a precursor for synthesizing bioactive molecules, including natural products and other valuable bioactive compounds. These molecules exhibit a wide range of biological activities, such as antiviral, antibacterial, and anticancer properties (Sharma, Kumar, & Das, 2020).
Development of Anticancer Compounds
This chemical is used in developing new anticancer compounds. It serves as a template for ring modification, leading to the creation of compounds showing high cytotoxicity against cancer cell lines (Shaaban, Kamel, & Milad, 2014).
Synthesis of N-confused Porphyrin Derivatives
In the field of organic chemistry, it is used for synthesizing N-confused porphyrin derivatives. These derivatives have applications in various biochemical and medicinal fields (Li et al., 2011).
Antimicrobial and Breast Cancer Studies
It's involved in the synthesis of derivatives for antimicrobial and breast cancer studies. These studies contribute significantly to developing new therapeutic agents (Chinnamanayakar et al., 2019).
Safety and Hazards
While specific safety and hazard information for 5-(3-Aminophenyl)cyclohexane-1,3-dione was not found, it’s important to handle all chemicals with care. For example, in the case of a related compound, 5,5-dimethyl-1,3-cyclohexanedione, it is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWTXRVJTIJALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679669 | |
| Record name | 5-(3-Aminophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)cyclohexane-1,3-dione | |
CAS RN |
1215521-75-7 | |
| Record name | 5-(3-Aminophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



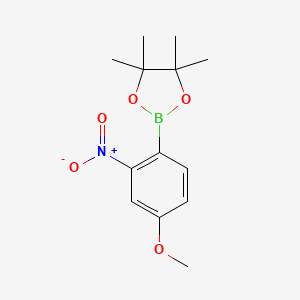

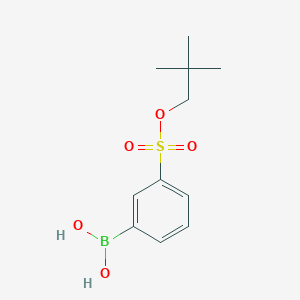

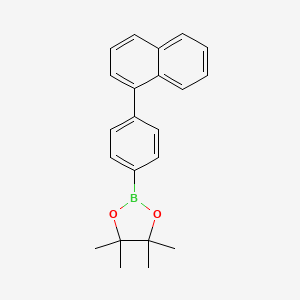
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)

![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
